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Compound of Interest

Compound Name: Cdk8-IN-11

Cat. No.: B12405916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cdk8-IN-11 with other known CDK8

inhibitors, offering experimental data and detailed protocols to aid in the validation of its

specificity and efficacy. Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator

implicated in various cancers, making the development of potent and selective inhibitors like

Cdk8-IN-11 a critical area of research.

Comparative Analysis of CDK8 Inhibitors
Cdk8-IN-11 is a potent inhibitor of CDK8 with a reported IC50 of 46 nM. To objectively assess

its standing, this guide compares it against a panel of established CDK8 inhibitors: BI-1347,

CCT251545, Cortistatin A, and Senexin A. These alternatives represent a range of potencies

and selectivities, providing a robust benchmark for evaluation.

Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency of Cdk8-IN-11 and its

comparators against CDK8 and its close homolog, CDK19. Where available, data on selectivity

against other kinases is also included to provide a clearer picture of their specificity.
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Inhibitor
CDK8 IC50
(nM)

CDK19 IC50
(nM)

Other Kinase
IC50s (nM)

Selectivity
Notes

Cdk8-IN-11 46[1]
Not Publicly

Available

Not Publicly

Available

Reported as a

selective

inhibitor.[1]

BI-1347 1.1[2]
Not Publicly

Available

>300-fold

selective over

other kinases.[3]

Highly potent

and selective

inhibitor suitable

for in vivo

studies.[2]

CCT251545 7[4] 6[4]

GSK3α (462),

GSK3β (690),

PRKCQ (122)[4]

Potent and

selective probe

for CDK8/19 with

good oral

bioavailability.[5]

[6]

Cortistatin A 15[7] High Affinity

Highly selective

against a panel

of 387 kinases.

[8]

A natural product

with potent and

selective

CDK8/19

inhibition.[7]

Senexin A 280[9] 310 (Kd)

Kd values for

CDK8 and

CDK19 are 0.83

µM and 0.31 µM,

respectively.

Less potent

inhibitor of

CDK8/19.[9]

Cellular Activity
The efficacy of these inhibitors in a cellular context is critical for their validation. The following

table outlines their reported effects on key CDK8-mediated signaling pathways and cancer cell

proliferation.
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Inhibitor Key Cellular Effects Cell Lines Tested

Cdk8-IN-11

Inhibits WNT/β-catenin

signaling; Inhibits

phosphorylation of STAT1

(Ser727); Inhibits cell

proliferation.[1]

HCT-116, HHT-29, SW480,

CT-26, GES-1[1]

BI-1347

Reduces phosphorylation of

STAT1 (Ser727); Enhances

granzyme B production in NK

cells.[2]

NK92MI, EMT6[2]

CCT251545

Inhibits WNT signaling;

Reduces phosphorylation of

STAT1 (Ser727).[4]

7dF3, COLO 205, SW620[5][6]

Cortistatin A

Inhibits phosphorylation of

STAT1 (Ser727), SMAD2

(T220), and SMAD3 (T179).

MOLM-14, MV4-11, SET-2[8]

Senexin A

Inhibits p21-induced

transcription; Inhibits β-

catenin-dependent

transcription.[9]

HCT116, HT1080[9]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following

diagrams are provided in Graphviz DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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